Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate
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Overview
Description
Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated cyclohexane and phenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of 4,4-difluorocyclohexanecarboxylic acid with an appropriate amine, followed by esterification with methyl 2-(4-fluorophenyl)propanoate. The reaction conditions often require the use of catalysts, such as acid chlorides or anhydrides, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups in the compound can enhance its binding affinity and selectivity, leading to more effective modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-fluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate
- Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-phenylpropanoate
Uniqueness
Methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate stands out due to the presence of both difluorocyclohexane and fluorophenyl groups, which impart unique chemical and physical properties. These features can enhance its stability, reactivity, and potential for specific interactions in various applications.
Properties
IUPAC Name |
methyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c1-24-16(23)14(11-2-4-13(18)5-3-11)10-21-15(22)12-6-8-17(19,20)9-7-12/h2-5,12,14H,6-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLRSFNDBLZROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1CCC(CC1)(F)F)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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